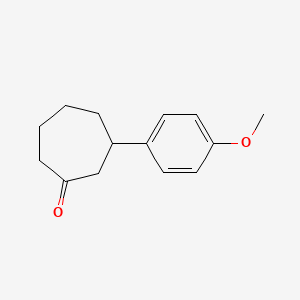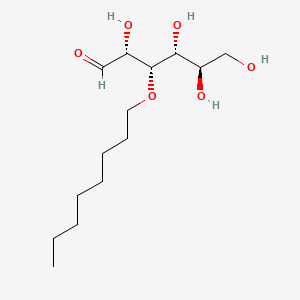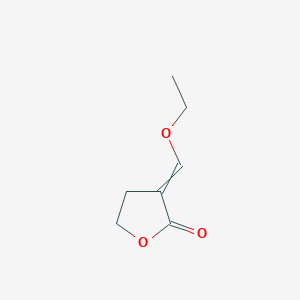![molecular formula C14H16O B14318126 2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is a chemical compound with the molecular formula C14H16O It is characterized by a spirocyclic structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with indene in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the spirocyclic structure. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-one
- 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2-en-4-one
Uniqueness
2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is unique due to its specific spirocyclic structure and the position of the ketone group. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2 |
InChI Key |
XUYLNTHOVXRDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2(C1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)

![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)





![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
